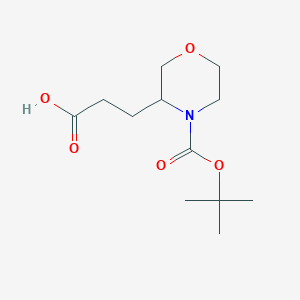4-Boc-3-(2-carboxy-ethyl)-morpholine
CAS No.: 885274-05-5
Cat. No.: VC2932772
Molecular Formula: C12H21NO5
Molecular Weight: 259.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 885274-05-5 |
|---|---|
| Molecular Formula | C12H21NO5 |
| Molecular Weight | 259.3 g/mol |
| IUPAC Name | 3-[4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-3-yl]propanoic acid |
| Standard InChI | InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-7-17-8-9(13)4-5-10(14)15/h9H,4-8H2,1-3H3,(H,14,15) |
| Standard InChI Key | PNHILSYMESMDIU-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCOCC1CCC(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCOCC1CCC(=O)O |
Introduction
Chemical Identity and Properties
Nomenclature and Structural Identification
4-Boc-3-(2-carboxy-ethyl)-morpholine is registered with the Chemical Abstracts Service under CAS number 885274-05-5, which serves as its unique identifier in chemical databases and scientific literature. The compound is also known by several synonyms that highlight its structural features:
-
3-(2-Carboxy-Ethyl)-Morpholine-4-Carboxylic Acid Tert-Butyl Ester
-
3-Morpholinepropanoic acid, 4-[(1,1-dimethylethoxy)carbonyl]-
-
3-[4-(tert-Butoxycarbonyl)morpholin-3-yl]propanoic acid
The structure features a six-membered morpholine heterocycle containing both oxygen and nitrogen atoms, with two key substitutions: the Boc protecting group at the nitrogen atom (position 4) and a propanoic acid (2-carboxyethyl) chain at position 3. This arrangement creates a molecule with multiple functional handles for synthetic elaboration.
| Quantity | Price (EUR) |
|---|---|
| 50mg | 541.00 € |
| 500mg | 1,480.00 € |
The relatively high cost per unit weight suggests that the synthesis of this compound likely involves multiple steps or specialized techniques, reflecting its value as a specialized building block for synthetic chemistry .
Synthetic Approaches and Preparations
Boc Protection Strategies
Applications and Significance
Role as a Molecular Scaffold
4-Boc-3-(2-carboxy-ethyl)-morpholine is described as a "versatile small molecule scaffold," highlighting its importance in constructing more complex molecular structures . Several structural features contribute to its utility as a scaffold:
-
The morpholine ring provides a rigid, heterocyclic core with defined spatial orientation
-
The Boc protecting group can be selectively removed under acidic conditions, revealing a reactive nitrogen for further functionalization
-
The carboxylic acid group offers a versatile handle for various coupling reactions, particularly amide bond formation
-
The substitution pattern creates potential stereochemical control points
These attributes make the compound particularly valuable in medicinal chemistry and asymmetric synthesis where precise molecular architecture is crucial.
Pharmaceutical Relevance
Morpholine-containing compounds represent important structural motifs in pharmaceutical chemistry. The morpholine ring is found in numerous bioactive compounds and approved drugs, contributing to favorable pharmacokinetic properties and bioactivity.
4-Boc-3-(2-carboxy-ethyl)-morpholine, with its protected nitrogen and carboxylic acid functionality, provides a strategic intermediate for the synthesis of more complex morpholine-based pharmaceutical candidates. The Boc group serves as a temporary protecting group that can be removed under controlled conditions to enable further structural elaboration toward target molecules.
Comparative Analysis with Related Compounds
Relationship to Other Morpholine Derivatives
4-Boc-3-(2-carboxy-ethyl)-morpholine belongs to a broader family of substituted morpholines that find applications across synthetic organic chemistry. Related compounds include:
-
Morpholine-2,5-diones: These cyclic compounds can be synthesized from amino acids and serve as important intermediates in various synthetic pathways .
-
β-Morph-AAs: These morpholine-based amino acids have been developed as organocatalysts for asymmetric reactions, demonstrating excellent yields and stereoselectivity in Michael addition reactions .
-
Boc-protected morpholine amino alcohols: Precursors to carboxylic acid derivatives that share structural similarity with 4-Boc-3-(2-carboxy-ethyl)-morpholine but contain an alcohol functionality instead of a carboxylic acid .
The structural differences between these compounds influence their respective reactivities and applications, with 4-Boc-3-(2-carboxy-ethyl)-morpholine offering a specific combination of functional groups that make it suitable for particular synthetic transformations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume